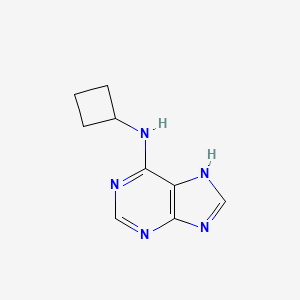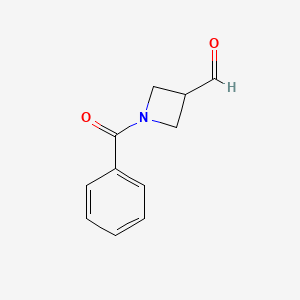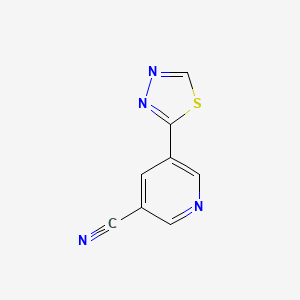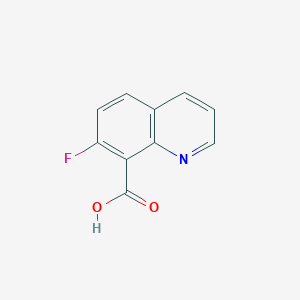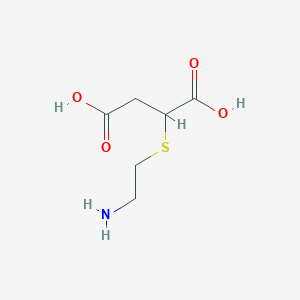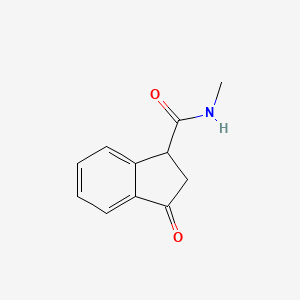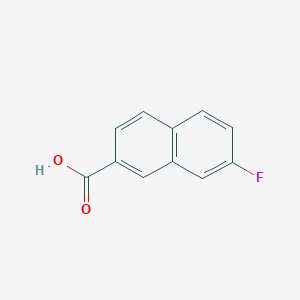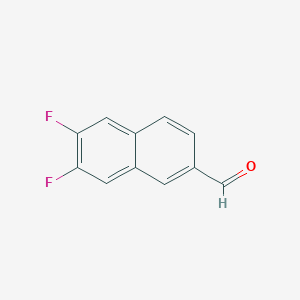![molecular formula C13H12O B15070483 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one CAS No. 89506-51-4](/img/structure/B15070483.png)
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[a]indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]indene core. The methyl group is then introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and alkylation processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Applications De Recherche Scientifique
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,8a-Dihydrocyclopenta[a]indene
- 3-Methylindene
- 1-Methyl-3H-indene
Uniqueness
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is unique due to its specific structure, which includes a methyl group at the 3-position and a cyclopenta[a]indene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89506-51-4 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-methyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one |
InChI |
InChI=1S/C13H12O/c1-8-12(14)7-10-6-9-4-2-3-5-11(9)13(8)10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
RCQYNKBSTMCOME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(CC3=CC=CC=C32)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


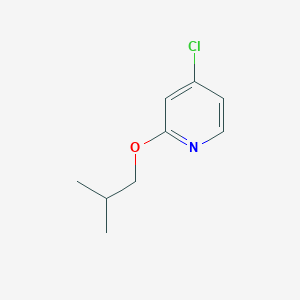

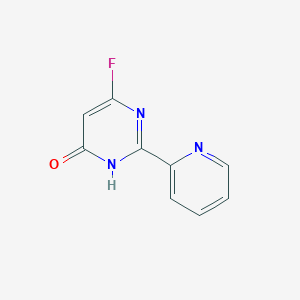
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
